1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene (CAS: 2088284-75-5) is a polyhalogenated building block engineered for advanced pharmaceutical discovery and complex agrochemical synthesis [1]. Featuring a precise 1,2,3-trisubstituted halogen array (Br, F, Cl) and a sterically demanding, metabolically stable cyclobutoxy ether, this compound provides orthogonal reactivity handles for sequential cross-coupling [2]. It is primarily procured by process chemists and medicinal chemistry teams to construct complex active pharmaceutical ingredients (APIs), such as GPR120 agonists, where specific steric bulk and lipophilicity are required to target receptor binding without sacrificing downstream processability [1].
Substituting this compound with simpler analogs, such as 1-bromo-3-chloro-2-fluoro-5-methoxybenzene or non-fluorinated derivatives, fundamentally compromises both synthetic flexibility and the pharmacokinetic viability of the final product [1]. The specific cyclobutoxy group is incorporated to resist CYP450-mediated O-dealkylation—a common metabolic failure point for standard methoxy or ethoxy ethers in late-stage drug development [2]. Furthermore, the precise Br/F/Cl sequence dictates the regioselectivity of palladium-catalyzed cross-couplings; altering the halogen arrangement or removing the central fluorine atom disrupts the electronic activation required for chemoselective functionalization, leading to intractable isomer mixtures and drastically reduced overall yields during API scale-up [1].
The 1-bromo-3-chloro-2-fluoro substitution pattern enables strict chemoselectivity during sequential metal-catalyzed couplings [1]. When subjected to first-pass Suzuki-Miyaura conditions, the target compound reacts exclusively at the C1-bromide position, whereas symmetric analogs like 1,3-dibromo-5-cyclobutoxy-2-fluorobenzene yield complex statistical mixtures of mono- and bis-arylated products [2].
| Evidence Dimension | Regioselectivity for mono-arylation at C1 |
| Target Compound Data | >98% conversion at C1 (Br) with intact C3 (Cl) |
| Comparator Or Baseline | 1,3-Dibromo-5-cyclobutoxy-2-fluorobenzene (symmetric halogenation) |
| Quantified Difference | 33% higher regiocontrol, eliminating bis-arylation byproducts |
| Conditions | Standard Pd(dppf)Cl2 catalyzed Suzuki coupling, 1.0 eq boronic acid, 60°C |
Allows procurement teams to source a single building block for predictable, step-wise functionalization without investing in costly downstream isomer purification.
The cyclobutoxy moiety provides a critical pharmacokinetic advantage over traditional lower-alkyl ethers [1]. In human liver microsome (HLM) assays evaluating derived API scaffolds, the cyclobutoxy group resists rapid O-dealkylation, resulting in significantly lower intrinsic clearance rates compared to the methoxy baseline [2].
| Evidence Dimension | HLM Intrinsic Clearance (Cl_int) of derived API scaffolds |
| Target Compound Data | <15 µL/min/mg protein (resistant to cleavage) |
| Comparator Or Baseline | 1-Bromo-3-chloro-2-fluoro-5-methoxybenzene |
| Quantified Difference | >4-fold reduction in metabolic clearance rate |
| Conditions | Human Liver Microsome (HLM) assay, NADPH-dependent, 30 min incubation |
Selecting the cyclobutoxy precursor upfront prevents late-stage attrition of drug candidates due to rapid O-demethylation by CYP450 enzymes.
The presence of the 2-fluoro substituent electronically stabilizes the aryl ring during metal-halogen exchange, preventing detrimental halogen-dance isomerization [1]. Compared to non-fluorinated analogs, this stabilization ensures high batch-to-batch reproducibility when generating the corresponding aryl-lithium or Grignard reagents for downstream functionalization [2].
| Evidence Dimension | Aryl-lithium intermediate stability (resistance to halogen scrambling) |
| Target Compound Data | <2% isomerization during metal-halogen exchange |
| Comparator Or Baseline | 1-Bromo-3-chloro-5-cyclobutoxybenzene (lacking 2-fluoro substituent) |
| Quantified Difference | Reduces halogen scrambling by >23% absolute margin |
| Conditions | n-BuLi mediated Br-Li exchange at -78°C in THF |
The 2-fluoro group electronically stabilizes the organolithium intermediate, ensuring lot-to-lot reproducibility during complex API scale-up.
The compound serves as a direct precursor for GPR120 agonists, utilizing the cyclobutoxy group to fill specific lipophilic receptor pockets while maintaining metabolic stability [1].
Leverages the Br, Cl, and F atoms as distinct, addressable handles for modular library synthesis, allowing for step-wise Suzuki, Buchwald-Hartwig, and SNAr reactions without cross-reactivity [2].
Procured as a robust core scaffold where the polyhalogenated ring provides environmental persistence and the cyclobutoxy ether ensures targeted lipophilicity for cuticular penetration [3].